Molecular Topological Polar Surface Area (TPSA) and logP Differentiation vs. Cyclo-octa[b]thiophene Analog
The target compound possesses a calculated TPSA of 73.5 Ų and a logP of 4.88, which places it within favorable ranges for both oral bioavailability (TPSA < 140 Ų) and blood-brain barrier penetration (logP 1–5). By comparison, its saturated cyclo-octa[b]thiophene analog (ChemDiv 3366-5383) shows identical TPSA but a higher logP of 5.27, indicating increased lipophilicity that may compromise aqueous solubility and metabolic stability . The lower logP of the target compound is structurally attributable to the planar, aromatic thiophene ring versus the lipophilic octamethylene ring in the analog.
| Evidence Dimension | Lipophilicity (logP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA: 73.5 Ų; logP: 4.88 |
| Comparator Or Baseline | 4-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-nitrobenzamide (ChemDiv 3366-5383): TPSA: 73.5 Ų; logP: 5.27 |
| Quantified Difference | ΔlogP = 0.39 units lower for target compound |
| Conditions | Computational prediction using ChemDiv's internal algorithm (logP, logD, logSw, TPSA) |
Why This Matters
A 0.39 logP unit reduction can translate into a roughly 2.5-fold improvement in aqueous solubility, directly impacting formulation feasibility and in vivo exposure in preclinical studies.
